molecular formula C13H9NS B1228817 phenanthridine-6-thiol CAS No. 54810-03-6

phenanthridine-6-thiol

Cat. No.: B1228817
CAS No.: 54810-03-6
M. Wt: 211.28 g/mol
InChI Key: NCIDEKDUBRWLJO-UHFFFAOYSA-N
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Description

phenanthridine-6-thiol: is a heterocyclic compound with the molecular formula C13H9NS. It is a sulfur-containing derivative of phenanthridine, characterized by a thione group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenanthridine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzamides and o-nitrobenzoic acids, which undergo a series of reactions to form the phenanthridine core . The key steps often involve:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .

Mechanism of Action

The mechanism of action of phenanthridine-6-thiol involves its interaction with various molecular targets. One notable target is the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), where the compound acts as an inhibitor . This inhibition leads to the prevention of DNA repair processes, which can induce cell death in cancer cells. The compound’s ability to interact with other cellular pathways is also under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

5H-phenanthridine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIDEKDUBRWLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401998
Record name phenanthridine-6-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54810-03-6
Record name 6(5H)-Phenanthridinethione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenanthridine-6-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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